Methyl 2,6-bis(trifluoromethyl)benzoate
Description
Methyl 2,6-bis(trifluoromethyl)benzoate (CAS: 24821-22-5) is a benzoate ester derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring, with a methyl ester group at the 1-position. Its molecular formula is C₉H₄F₆O₂, and its structure is characterized by strong electron-withdrawing effects due to the -CF₃ substituents . These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in applications such as ligand design for metal complexes (e.g., diruthenium paddlewheel compounds) and as intermediates in pharmaceutical or agrochemical synthesis .
Properties
Molecular Formula |
C10H6F6O2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 2,6-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)7-5(9(11,12)13)3-2-4-6(7)10(14,15)16/h2-4H,1H3 |
InChI Key |
REVARYIIRMTKOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoate Derivatives
- Key Differences: Trifluoromethyl vs. Pyrimidinyloxy Groups: The -CF₃ groups in this compound impart strong electron-withdrawing effects, enhancing thermal stability and metal-ligand binding in coordination chemistry . In contrast, pyrimidinyloxy-substituted analogs () exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis . Halogen vs. However, these halogens may also elevate environmental persistence compared to non-halogenated compounds .
Physicochemical Properties
Table 2: Comparative Physical Properties
- Trifluoromethyl Effects : The -CF₃ groups reduce basicity and increase resistance to hydrolysis compared to methoxy or pyrimidinyloxy derivatives. This makes this compound more suitable for high-temperature or acidic environments in catalytic systems .
- Crystal Packing : Pyrimidinyloxy derivatives () exhibit intermolecular halogen bonding (Cl⋯Cl, Br⋯Br) and π–π stacking, stabilizing their crystal lattices. In contrast, the trifluoromethyl analog likely relies on van der Waals interactions and aromatic stacking .
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